Dolutegravir-d5: A Definitive Technical Guide to Isotopic Internal Standards in Antiretroviral Pharmacokinetics
Dolutegravir-d5: A Definitive Technical Guide to Isotopic Internal Standards in Antiretroviral Pharmacokinetics
Executive Summary
Dolutegravir (DTG) is a highly potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that effectively suppresses viral replication by blocking the integration of viral DNA into the host genome 1. In modern drug development and therapeutic drug monitoring (TDM), accurately quantifying DTG in complex biological matrices (such as plasma, tissues, and breast milk) is paramount for establishing pharmacokinetic (PK) profiles 2.
To achieve this with absolute analytical certainty, Dolutegravir-d5 —the stable, deuterium-labeled isotope of Dolutegravir—is deployed as a self-validating internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows 3. This guide dissects the mechanistic causality behind its use and provides field-proven protocols for its application.
Physicochemical Profiling
Dolutegravir-d5 incorporates five deuterium atoms, shifting its molecular mass by +5 Da relative to the unlabeled analyte 3. This mass differential is critical; it is large enough to prevent isotopic overlap in the mass spectrometer, yet small enough that the physical chemistry of the molecule remains virtually identical to the target drug.
Table 1: Physicochemical & Pharmacological Profile
| Parameter | Dolutegravir (Unlabeled) | Dolutegravir-d5 (SIL-IS) |
| Molecular Formula | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₄D₅F₂N₃O₅ |
| Molecular Weight | 419.38 g/mol | 424.42 g/mol |
| Target / Mechanism | HIV-1 Integrase (INSTI) | Analytical Internal Standard |
| IC₅₀ (In Vitro) | 2.7 nM 1 | N/A (Tracer Use) |
| Purity | >98% | ≥99% deuterated forms (d₁-d₅) 3 |
Mechanistic Causality of Isotope Dilution
In electrospray ionization (ESI), co-eluting matrix components (like phospholipids or salts) often cause unpredictable ion suppression or enhancement. By utilizing Isotope Dilution Mass Spectrometry , the assay becomes a self-validating system.
When Dolutegravir-d5 is spiked into the raw sample, the IS and the target analyte co-elute chromatographically [[2]](). Because they share identical physicochemical properties, they experience the exact same extraction recoveries and ionization perturbations. Consequently, while the absolute signal intensity may fluctuate due to matrix effects, the ratio of their peak areas remains perfectly constant, ensuring absolute quantitative trustworthiness 4.
Workflow for DTG quantification using Dolutegravir-d5 as an internal standard.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that a robust LC-MS/MS assay is built during sample preparation. The following step-by-step methodologies explain not just what to do, but the causality behind each action.
Protocol 1: Liquid-Liquid Extraction (LLE) for Complex Matrices
This protocol is optimized for extracting DTG from challenging matrices like breast milk or plasma 2.
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Aliquot & Spike : Transfer 30–50 µL of the biological matrix into a microcentrifuge tube. Immediately spike with Dolutegravir-d5 working solution.
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Causality: Introducing the IS at the very first step ensures it undergoes identical physical losses and enzymatic degradation as the endogenous analyte, establishing a self-validating recovery baseline.
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Chelation : Add 500 µL of 1.8 mg/mL EDTA aqueous solution.
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Causality: Dolutegravir is known to chelate polyvalent cations. EDTA sequesters these metal ions, preventing the analyte from adhering to the glass/plastic walls or precipitating with matrix proteins [[2]]().
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Organic Extraction : Add 2.0 mL of Tert-butyl methyl ether (TBME). Cap and tumble for 30 minutes.
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Causality: TBME offers a highly favorable partition coefficient for the lipophilic DTG molecule while effectively leaving polar phospholipids and salts—primary culprits of MS ion suppression—in the aqueous layer 2.
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Phase Separation : Centrifuge to separate the layers. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.
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Reconstitution : Reconstitute the dried extract in the initial mobile phase (e.g., 80:20 Water:Methanol) prior to LC injection 5.
Protocol 2: UPLC-MS/MS Analytical Workflow
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Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Waters XBridge 2.1 × 50 mm, 3.5 µm, or CORTECS T3) 24.
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Gradient Elution : Utilize a mobile phase system of 0.1% formic acid in deionized water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) [[5]]() 2.
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Causality: Formic acid acts as a proton donor, significantly enhancing the formation of [M+H]⁺ precursor ions in the positive electrospray ionization (+ESI) source.
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Mass Spectrometric Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the scan width to 0.01 m/z to maximize selectivity against isobaric background noise 2.
Table 2: Optimized MRM Transitions & MS Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (s) |
| Dolutegravir | 420.1 | 277.1 | 29 | 0.1 |
| Dolutegravir-d5 | 425.1 | 276.9 | 27 | 0.1 |
(Data parameters adapted from validated clinical methods 2.)
References
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Title: Dolutegravir-d5 (S/GSK1349572-d5) | Stable Isotope | MedChemExpress Source: medchemexpress.com URL: 1
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Title: Dolutegravir-d5 | Cayman Chemical | Biomol.com Source: biomol.com URL: 3
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Title: Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC Source: nih.gov URL: 5
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Title: Validation and Clinical Application of a Novel LC-MS Method for Quantification of Dolutegravir in Breast Milk - PMC Source: nih.gov URL: 2
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Title: Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC Source: nih.gov URL: 4
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Title: Bioequivalence and Pharmacokinetics of a Fixed-Dose Combination of Dolutegravir, Lamivudine and Tenofovir Disoproxil Fumarate in Healthy Thai Volunteers - Walsh Medical Media Source: walshmedicalmedia.com URL: Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation and Clinical Application of a Novel LC-MS Method for Quantification of Dolutegravir in Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolutegravir-d5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
